molecular formula C18H18N4O3S B2506969 1-[2-(1,2-benzoxazol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1219912-50-1

1-[2-(1,2-benzoxazol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2506969
CAS No.: 1219912-50-1
M. Wt: 370.43
InChI Key: BNBDWJPLONBHIW-UHFFFAOYSA-N
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Description

1-[2-(1,2-benzoxazol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a benzoxazole ring, a thiazole ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Scientific Research Applications

1-[2-(1,2-benzoxazol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Future Directions

Further studies could be conducted to determine the exact properties and potential uses of this compound. This could include in vitro and in vivo studies to determine its biological activity, as well as further chemical studies to explore its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1,2-benzoxazol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of α-haloketones with thioamides.

    Coupling Reactions: The benzoxazole and thiazole intermediates are then coupled with piperidine derivatives under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1,2-benzoxazol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures, such as 2-(2-hydroxyphenyl)benzoxazole.

    Thiazole Derivatives: Compounds with thiazole rings, such as 2-aminothiazole.

    Piperidine Derivatives: Compounds with piperidine rings, such as piperidine-4-carboxamide.

Uniqueness

1-[2-(1,2-benzoxazol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is unique due to its combination of benzoxazole, thiazole, and piperidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(1,2-benzoxazol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-16(11-14-13-3-1-2-4-15(13)25-21-14)22-8-5-12(6-9-22)17(24)20-18-19-7-10-26-18/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBDWJPLONBHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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